PZ-II-029
Overview
Description
It is recognized as a positive allosteric modulator of gamma-aminobutyric acid (GABA) A receptors, specifically targeting channels composed of α6β3γ2 subunits . This compound has shown potential in inhibiting central and peripheral trigeminal responses, making it a subject of interest in migraine research .
Scientific Research Applications
PZ-II-029 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of allosteric modulation on GABA A receptors.
Biology: Investigated for its role in modulating neurotransmitter activity and its potential therapeutic effects on neurological disorders.
Medicine: Explored for its anti-migraine properties and potential use in treating other neurological conditions.
Industry: Utilized in the development of new pharmacological agents targeting GABA A receptors .
Mechanism of Action
Target of Action
PZ-II-029 is a positive allosteric modulator that selectively binds with high affinity to α6β3γ2 subunits of the GABAA receptor . The GABAA receptor is an ionotropic receptor and ligand-gated ion channel which mediates inhibitory neurotransmission in the central nervous system.
Biochemical Pathways
The primary pathway affected by this compound is the GABAergic system . By enhancing the function of GABAA receptors, this compound increases the inhibitory effects of GABA in the brain. This can lead to a decrease in neuronal excitability and an overall calming effect .
Result of Action
This compound has been shown to have anti-migraine effects . In a rat migraine model, this compound significantly attenuated the trigeminal cervical complex (TCC) neuronal activation and trigeminal ganglia (TG) calcitonin gene-related peptide immunoreactivity (CGRP-ir) elevation, and dural CGRP depletion induced by capsaicin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PZ-II-029 involves several steps, starting with the preparation of the core pyrazoloquinoline structure. The key steps include:
Formation of the pyrazole ring: This is typically achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Cyclization: The intermediate formed is then cyclized to form the quinoline structure.
Methoxylation: Introduction of methoxy groups at specific positions on the aromatic rings is carried out using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and time: Controlled to maximize yield.
Purification: Techniques such as recrystallization and chromatography are employed to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
PZ-II-029 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the pyrazole ring, leading to different structural analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: For methoxylation, catalysts like sulfuric acid or hydrochloric acid are used
Major Products
The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can have different pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
CGS 9895: Another GABA A receptor modulator with different subunit specificity.
GSK1210151A: A compound with similar allosteric modulation properties but targeting different receptor subunits.
FQI1: A modulator with distinct pharmacological effects on GABA A receptors
Uniqueness of PZ-II-029
This compound is unique due to its high affinity and selectivity for α6β3γ2 subunit-containing GABA A receptors. This specificity makes it particularly effective in modulating trigeminal responses, which is not observed with other similar compounds .
Properties
IUPAC Name |
7-methoxy-2-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-23-12-5-3-11(4-6-12)21-18(22)15-10-19-16-9-13(24-2)7-8-14(16)17(15)20-21/h3-10,20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOOCGJMECBDCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=C(C=CC4=C3N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164025-44-9 | |
Record name | 164025-44-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do PZ-II-029 and its analogs interact with GABAA receptors differently than benzodiazepines, and what are the potential therapeutic implications of these differences?
A1: this compound and its analogs act as positive allosteric modulators (PAMs) specifically at α6-containing GABAA receptors, particularly those containing the γ2 and δ subunits []. This is in contrast to benzodiazepines, which act as PAMs at a broader range of GABAA receptor subtypes. This selectivity for α6-containing receptors is significant because it may underlie the ability of this compound and its analogs to prevent the ataxic effects of benzodiazepines, as observed in the rotarod test and locomotor activity monitoring in rats [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.